![molecular formula C29H25N B12602672 4-[Tris(4-methylphenyl)methyl]benzonitrile CAS No. 651301-59-6](/img/structure/B12602672.png)
4-[Tris(4-methylphenyl)methyl]benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[Tris(4-methylphenyl)methyl]benzonitrile is an organic compound with the molecular formula C29H25N It is a derivative of benzonitrile, where the nitrile group is attached to a benzene ring substituted with three 4-methylphenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Tris(4-methylphenyl)methyl]benzonitrile typically involves the reaction of benzonitrile with tris(4-methylphenyl)methanol under acidic conditions. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with benzonitrile to form the desired product. The reaction conditions often include the use of a strong acid such as sulfuric acid or hydrochloric acid to facilitate the formation of the carbocation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction can be carried out at elevated temperatures to increase the reaction rate and yield. The product is typically purified by recrystallization or chromatography to obtain a high-purity compound suitable for further applications.
化学反应分析
Types of Reactions
4-[Tris(4-methylphenyl)methyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学研究应用
4-[Tris(4-methylphenyl)methyl]benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and binding studies due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 4-[Tris(4-methylphenyl)methyl]benzonitrile exerts its effects is primarily through its interactions with molecular targets. The compound’s large, bulky structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or modifying their activity. The nitrile group can also participate in hydrogen bonding and other non-covalent interactions, further influencing its binding properties.
相似化合物的比较
Similar Compounds
Benzonitrile: A simpler compound with a single nitrile group attached to a benzene ring.
4-Methylbenzonitrile: Similar structure but with a single 4-methyl group.
Tris(4-methylphenyl)methanol: The alcohol precursor used in the synthesis of 4-[Tris(4-methylphenyl)methyl]benzonitrile.
Uniqueness
This compound is unique due to its large, bulky structure, which provides distinct steric and electronic properties. This makes it particularly useful in applications requiring specific molecular interactions, such as enzyme inhibition or receptor binding studies.
属性
CAS 编号 |
651301-59-6 |
|---|---|
分子式 |
C29H25N |
分子量 |
387.5 g/mol |
IUPAC 名称 |
4-[tris(4-methylphenyl)methyl]benzonitrile |
InChI |
InChI=1S/C29H25N/c1-21-4-12-25(13-5-21)29(26-14-6-22(2)7-15-26,27-16-8-23(3)9-17-27)28-18-10-24(20-30)11-19-28/h4-19H,1-3H3 |
InChI 键 |
SWKGKWJASZCZGE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


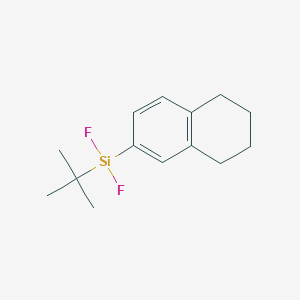
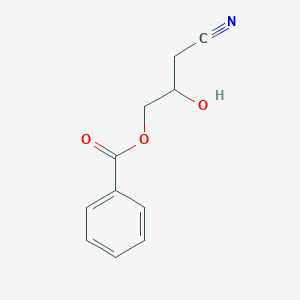
![2-{[2-Cyano-2-(ethylsulfanyl)-1-phenylethenyl]oxy}-4-methoxybenzoic acid](/img/structure/B12602595.png)
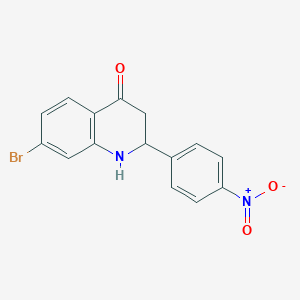

![4-[1-(2-Aminophenyl)-2,6-diphenyl-1,4-dihydropyridin-4-yl]phenol](/img/structure/B12602612.png)
![4-[2-[5-chloro-1-(diphenylmethyl)-1H-indol-3-yl]ethoxy]benzoic acid](/img/structure/B12602620.png)
![4-Oxo-3-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-1,5-diene-1-carbaldehyde](/img/structure/B12602627.png)
![Pyridine, 4-[(3-methylphenyl)thio]-](/img/structure/B12602629.png)
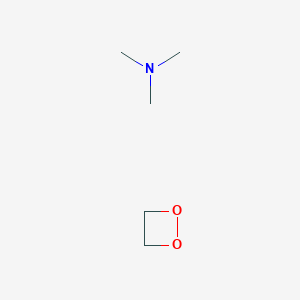
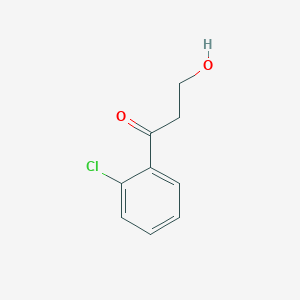

![(4S,5S)-5-{[tert-Butyl(dimethyl)silyl]oxy}non-1-en-7-yn-4-ol](/img/structure/B12602652.png)
![5-Methoxy-6-[(methylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12602671.png)
